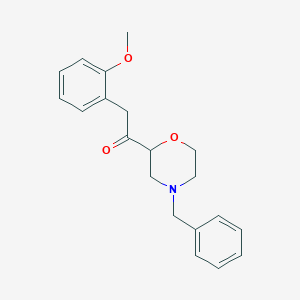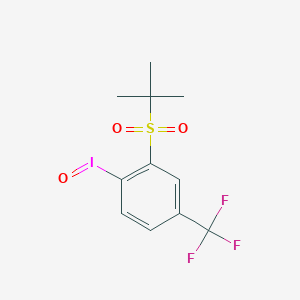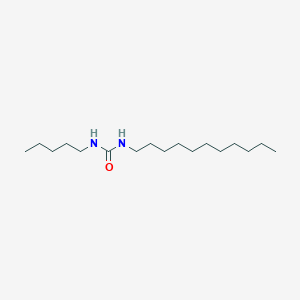
N-Pentyl-N'-undecylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Pentyl-N’-undecylurea is an organic compound belonging to the class of ureas It is characterized by the presence of a pentyl group and an undecyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Pentyl-N’-undecylurea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of pentylamine and undecyl isocyanate in an organic solvent under mild conditions. The reaction typically proceeds at room temperature and does not require a catalyst .
Industrial Production Methods
Industrial production of N-Pentyl-N’-undecylurea can be achieved through a scalable and environmentally friendly process. This involves the reaction of pentylamine and undecyl isocyanate in water without the use of organic co-solvents. The reaction is efficient and yields high-purity N-Pentyl-N’-undecylurea .
Chemical Reactions Analysis
Types of Reactions
N-Pentyl-N’-undecylurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions can occur at the nitrogen atoms, leading to the formation of different urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted ureas and amine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-Pentyl-N’-undecylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Pentyl-N’-undecylurea involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N’-undecylurea: Similar in structure but with a phenyl group instead of a pentyl group.
N-Heptyl-N’-undecylurea: Similar but with a heptyl group.
N-Butyl-N’-undecylurea: Similar but with a butyl group
Uniqueness
N-Pentyl-N’-undecylurea is unique due to its specific combination of pentyl and undecyl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
879515-88-5 |
|---|---|
Molecular Formula |
C17H36N2O |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
1-pentyl-3-undecylurea |
InChI |
InChI=1S/C17H36N2O/c1-3-5-7-8-9-10-11-12-14-16-19-17(20)18-15-13-6-4-2/h3-16H2,1-2H3,(H2,18,19,20) |
InChI Key |
BWVZRBFQEJLQFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNC(=O)NCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(2,2,3,3,3-Pentafluoropropyl)amino]butyl}benzene-1,2-diol](/img/structure/B12600133.png)
![6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12600136.png)
![[(3E)-5,5,5-Trifluoro-3-penten-1-yl]benzene](/img/structure/B12600137.png)
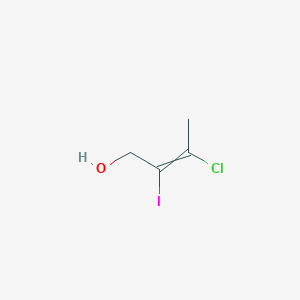
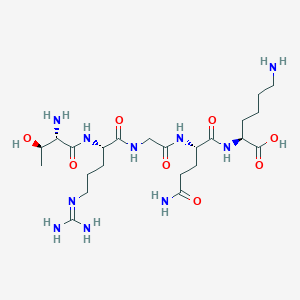
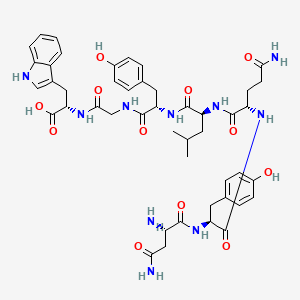

![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]-](/img/structure/B12600177.png)
![(2S)-2-[(2-Fluorophenyl)methyl]piperazine](/img/structure/B12600178.png)
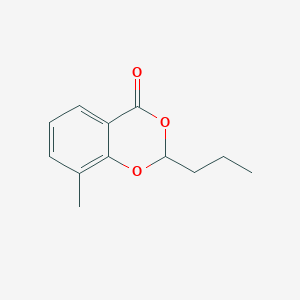

![7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one](/img/structure/B12600194.png)
